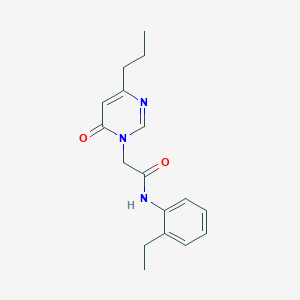

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

説明

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived acetamide compound characterized by a 4-propyl-substituted pyrimidinone core linked to a 2-ethylphenyl group via an acetamide bridge. These analogs share a pyrimidinone scaffold but differ in substituents, which influence reactivity, solubility, and biological activity.

特性

IUPAC Name |

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-3-7-14-10-17(22)20(12-18-14)11-16(21)19-15-9-6-5-8-13(15)4-2/h5-6,8-10,12H,3-4,7,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWHMRXVJABKJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=C2CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can be described as follows:

- IUPAC Name : N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

- Molecular Formula : C15H18N4O

- Molecular Weight : 270.34 g/mol

The biological activity of N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound has been shown to exhibit:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic processes, potentially impacting pathways such as those involved in inflammation and cancer progression.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of neurodegenerative diseases.

Biological Activity Overview

The biological activities of N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can be summarized in the following table:

Case Studies

Several studies have explored the biological effects of N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide:

-

Antimicrobial Activity :

- A study examined the compound's effectiveness against various bacterial strains, revealing significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting potential as a novel antimicrobial agent.

-

Cytotoxic Effects on Cancer Cells :

- In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines. Flow cytometry analysis indicated an increase in the population of cells in the sub-G1 phase, confirming apoptotic activity.

-

Antioxidant Mechanisms :

- Research involving DPPH radical scavenging assays showed that N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide possesses significant radical scavenging ability, comparable to known antioxidants such as ascorbic acid.

科学的研究の応用

The biological activities of N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide can be summarized in the following table:

Scientific Research Applications

-

Antimicrobial Activity :

- Studies have demonstrated that N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a stronger efficacy compared to some standard antibiotics, suggesting its potential as a novel antimicrobial agent.

-

Cytotoxic Effects on Cancer Cells :

- In vitro studies have shown that this compound induces apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in the population of cells in the sub-G1 phase, confirming its apoptotic activity. This suggests potential applications in cancer therapeutics.

-

Antioxidant Mechanisms :

- Research involving DPPH radical scavenging assays indicated that this compound possesses significant radical scavenging ability, comparable to known antioxidants such as ascorbic acid. This property is particularly relevant for mitigating oxidative stress associated with various diseases, including neurodegenerative disorders.

-

Enzyme Inhibition :

- Preliminary studies suggest that N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide may inhibit specific enzymes involved in metabolic processes. This could impact pathways related to inflammation and cancer progression.

Antimicrobial Efficacy

A study conducted on the antimicrobial effects of N-(2-ethylphenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide highlighted its effectiveness against pathogenic bacteria. The results indicated that the compound's MIC values were lower than those of traditional antibiotics, suggesting its potential for development into a new class of antimicrobial agents.

Cytotoxicity in Cancer Research

In another study focused on cancer research, the compound was tested on various human cancer cell lines. The results showed that it effectively induced apoptosis, with mechanisms involving mitochondrial dysfunction and activation of caspase pathways. These findings support further exploration of this compound as a candidate for cancer treatment.

類似化合物との比較

Structural Features and Substituent Effects

The target compound’s structure features a 4-propyl group on the pyrimidinone ring and a 2-ethylphenyl acetamide substituent. Key analogs for comparison include:

Substituent Impact :

- 4-propyl vs.

- 2-ethylphenyl vs. halogenated/aryl groups: The ethyl group introduces steric bulk without electron-withdrawing effects, contrasting with 5.6’s dichlorophenyl (electron-deficient) or 5.15’s phenoxyphenyl (electron-rich) groups. This could modulate binding interactions in biological targets .

Yield and Purity :

- Yields for analogs range from 60–80%, influenced by steric and electronic effects of substituents .

Physicochemical Properties

Key Observations :

- The 4-propyl group may lower the melting point compared to 5.6’s dichlorophenyl analog due to reduced crystal packing efficiency.

- NMR data suggest similar electronic environments for the pyrimidinone core across analogs, with minor shifts attributable to substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。